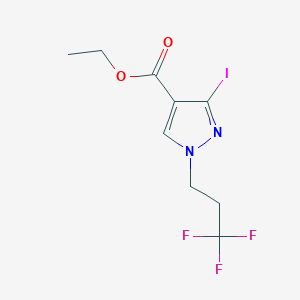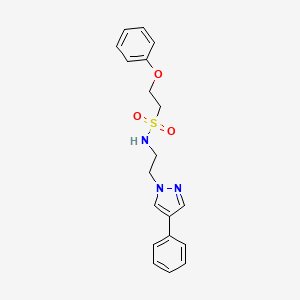![molecular formula C16H20N6O3 B2575191 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034413-07-3](/img/structure/B2575191.png)
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound of significant interest in the fields of chemistry, biology, and medicine due to its unique structure and functional properties. Its structural intricacies allow it to interact with various biological molecules, leading to diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves a multi-step process:
Formation of Intermediate Compounds: : Starting from benzo[d][1,3]dioxole-5-carboxylic acid, which undergoes esterification followed by reaction with 4,6-bis(dimethylamino)-1,3,5-triazine in the presence of suitable catalysts and solvents.
Coupling Reaction: : This intermediate product is then coupled with N-methylamine under controlled temperature and pH to form the target compound.
Purification: : The crude product is purified using techniques such as crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production generally follows similar synthetic routes but on a larger scale. Processes are optimized for yield and efficiency, often involving automation and precise control of reaction parameters. Industrial methods may also incorporate recycling of reagents and solvents to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo several types of chemical reactions:
Oxidation: : Reacts with oxidizing agents to form corresponding oxides.
Reduction: : Can be reduced using reducing agents, leading to the formation of simpler amines.
Substitution: : Participates in nucleophilic substitution reactions due to the presence of reactive groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride in appropriate solvents.
Substitution: : Various nucleophiles in polar aprotic solvents under controlled temperatures.
Major Products Formed
Oxidation Products: : Typically involves the formation of carboxylate or nitro derivatives.
Reduction Products: : Leads to the formation of amine derivatives.
Substitution Products: : Formation of substituted triazine compounds.
Aplicaciones Científicas De Investigación
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide finds applications in several scientific fields:
Chemistry
Used as a reagent in organic synthesis for forming complex molecular architectures.
Acts as a building block in the development of novel polymers.
Biology
Investigated for its ability to interact with nucleic acids and proteins, aiding in the study of biological processes.
Utilized in biochemical assays to explore enzyme activities and inhibition mechanisms.
Medicine
Explored for its potential as a therapeutic agent due to its ability to modulate biological pathways.
Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Employed in the manufacturing of specialty chemicals and advanced materials.
Investigated for its role in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets and Pathways
Enzyme Inhibition: : Binds to active sites of enzymes, altering their activity.
Signal Transduction Modulation: : Interacts with cellular receptors and proteins, influencing signal transduction pathways.
Comparación Con Compuestos Similares
Compared to other triazine derivatives, N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide exhibits unique properties due to its specific structural configuration. Its ability to form stable complexes with biological molecules sets it apart.
List of Similar Compounds
N-(4-(dimethylamino)-6-(methylamino)-1,3,5-triazin-2-yl)benzamide
N-(4,6-dimethylamino-1,3,5-triazin-2-yl)phenylcarbamate
These similar compounds share structural elements with this compound but differ in functional groups and overall properties.
This compound's unique chemical properties and diverse applications make it a subject of ongoing research and industrial interest.
Propiedades
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-21(2)15-18-13(19-16(20-15)22(3)4)8-17-14(23)10-5-6-11-12(7-10)25-9-24-11/h5-7H,8-9H2,1-4H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKRAASOIUDASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,13-dimethyl-N-(oxolan-2-ylmethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2575110.png)
![N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575112.png)
![2-[3-(2-Chloro-6-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2575113.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2575117.png)
![N-(3-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2575120.png)
![4-(3-Phenyl-2-azaspiro[3.5]nonane-2-carbonyl)pyridine-2-carbonitrile](/img/structure/B2575121.png)



![2-(5-chlorothiophen-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2575127.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2575129.png)

